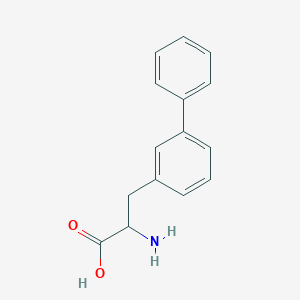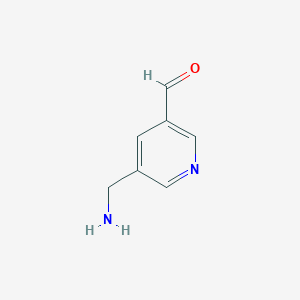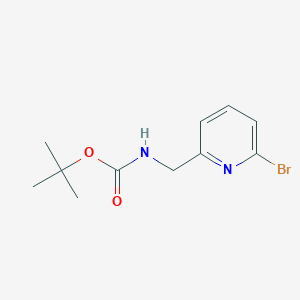![molecular formula C13H9ClN2O2S B3030384 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-50-2](/img/structure/B3030384.png)
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound that can be inferred to have a pyrrolopyridine core structure with a phenylsulfonyl group and a chlorine atom as substituents. This structure suggests that the compound could be of interest in various chemical reactions due to the presence of both electron-withdrawing and electron-donating groups, which may influence its reactivity and interaction with different nucleophiles or electrophiles.
Synthesis Analysis
The synthesis of related chloropyridine derivatives has been demonstrated through the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions . This suggests that a similar synthetic approach could potentially be applied to synthesize 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine by choosing appropriate starting materials and reaction conditions that favor the formation of the pyrrolopyridine ring system.
Molecular Structure Analysis
The molecular structure of chloropyridine derivatives has been confirmed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR, as well as elemental analysis and X-ray crystallography . These techniques would likely be applicable in analyzing the structure of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine to ensure the correct substitution pattern and to confirm the presence of the phenylsulfonyl and chloro groups.
Chemical Reactions Analysis
The reactivity of chloropyridine derivatives with nucleophiles has been studied, showing that substitution generally occurs at the position with less steric hindrance . This information can be extrapolated to suggest that 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine would react with nucleophiles preferentially at the position that is least hindered, potentially leading to a variety of substituted derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are not provided, the properties of similar compounds can be indicative. For instance, the presence of the phenylsulfonyl group could increase the compound's acidity and its ability to participate in sulfonylation reactions, as seen in the synthesis of sulfonated tetrahydropyridine derivatives . Additionally, the chloro group could make the compound susceptible to nucleophilic substitution reactions, as observed with chloropyridine derivatives .
Applications De Recherche Scientifique
Synthesis Techniques
- Palladium-Catalyzed Decarboxylative Couplings : A series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines were synthesized via palladium-catalyzed decarboxylative Suzuki coupling, demonstrating the compound's utility in complex organic synthesis processes (Suresh et al., 2013).
Building Blocks for Organic Synthesis
- Versatile Building Blocks : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been identified as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, showcasing the compound's potential in creating various organic structures (Figueroa‐Pérez et al., 2006).
Crystal Structure Analysis
- Crystal Structure Characterization : The crystal structure of a related compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, was analyzed, revealing insights into the three-dimensional network and π–π interactions, which are crucial for understanding the physical properties of these compounds (Selig et al., 2009).
Antimicrobial Properties
- Potential Antibacterial Agents : Some derivatives of pyrrolo[2,3-b]pyridines, synthesized using 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a building block, were screened for antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Abdel-Mohsen & Geies, 2008).
Ligand Synthesis for Catalysis
- Application in Asymmetric Hydrogenation : The compound was used in the synthesis of ligands for Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, highlighting its role in facilitating selective chemical reactions (Qu et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIWUYAGVFRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677996 | |
| Record name | 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
896722-50-2 | |
| Record name | 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)


![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)
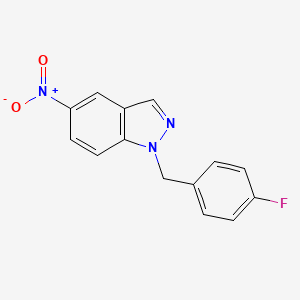

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)
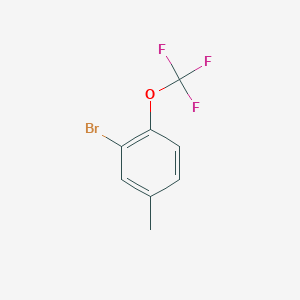
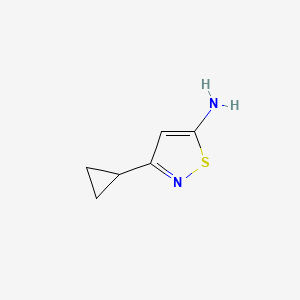
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
